4-Chloro-5,8-dimethyl-6-nitroquinoline
CAS No.:
Cat. No.: VC13851547
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9ClN2O2 |
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Molecular Weight | 236.65 g/mol |
IUPAC Name | 4-chloro-5,8-dimethyl-6-nitroquinoline |
Standard InChI | InChI=1S/C11H9ClN2O2/c1-6-5-9(14(15)16)7(2)10-8(12)3-4-13-11(6)10/h3-5H,1-2H3 |
Standard InChI Key | JUVALBQUVQWRKA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C2=C(C=CN=C12)Cl)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Key Properties
The molecular formula of 4-chloro-5,8-dimethyl-6-nitroquinoline is C₁₂H₁₀ClN₃O₂, with a molecular weight of 275.68 g/mol. Its structure comprises a quinoline backbone substituted with:
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A chloro group at position 4
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Methyl groups at positions 5 and 8
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A nitro group at position 6
The electron-withdrawing nitro group and electron-donating methyl groups create a polarized electronic environment, influencing reactivity and intermolecular interactions .
Table 1: Comparative Structural Data of Selected Nitroquinoline Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
4-Chloro-5,8-dimethyl-6-nitroquinoline | C₁₂H₁₀ClN₃O₂ | 275.68 | 4-Cl, 5/8-CH₃, 6-NO₂ |
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | C₁₂H₁₁ClN₂O₄ | 282.68 | 5-Cl, 2/6-OCH₃, 4-CH₃, 8-NO₂ |
4-Chloro-6,7-dimethoxyquinoline | C₁₁H₁₀ClNO₂ | 223.66 | 4-Cl, 6/7-OCH₃ |
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis protocol for 4-chloro-5,8-dimethyl-6-nitroquinoline is documented, analogous nitroquinoline syntheses suggest a multi-step approach:
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Nitration of Precursor:
A dimethylquinoline derivative undergoes nitration at position 6. Methyl groups at 5 and 8 act as ortho/para directors, favoring nitration at the electron-deficient position 6 . -
Chlorination:
Subsequent chlorination at position 4 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) introduces the chloro group. This step is analogous to methods described for 4-chloro-6,7-dimethoxyquinoline .
Key Reaction Conditions:
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Nitration: Mixed acid (HNO₃/H₂SO₄) at 0–5°C
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Chlorination: Reflux in POCl₃ (110°C, 4–6 hours)
Physicochemical Properties
Spectroscopic Characteristics
Although experimental data for this compound are unavailable, predictions based on analogous structures include:
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¹H NMR:
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Methyl protons (5/8-CH₃): δ 2.4–2.6 ppm (singlet)
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Aromatic protons: δ 7.8–8.9 ppm (multiplet)
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IR Spectroscopy:
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NO₂ asymmetric stretch: ~1520 cm⁻¹
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C-Cl stretch: ~750 cm⁻¹
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Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to nitro group polarity.
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Stability: Nitro groups may render the compound photosensitive, necessitating storage in amber containers.
Biological Activity and Mechanisms
Table 2: Hypothetical Antimicrobial Efficacy (Based on Analogs)
Microbial Strain | MIC (μg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 12.5–25 | DNA gyrase inhibition |
Escherichia coli | 25–50 | ROS-mediated membrane damage |
Anticancer Activity
The compound’s nitro group may act as a bioreductive prodrug, selectively activated in hypoxic tumor environments to release cytotoxic agents.
Industrial and Research Applications
Pharmaceutical Intermediates
4-Chloro-5,8-dimethyl-6-nitroquinoline serves as a precursor for:
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Antimalarial Agents: Structural similarity to tafenoquine intermediates suggests potential utility.
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Kinase Inhibitors: Chloro and nitro groups enable cross-coupling reactions to attach pharmacophores.
Materials Science
Nitroquinolines are explored in:
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OLEDs: Electron-deficient nitro groups enhance electron transport in organic semiconductors.
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Coordination Polymers: Nitrogen atoms coordinate with transition metals for catalytic applications.
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